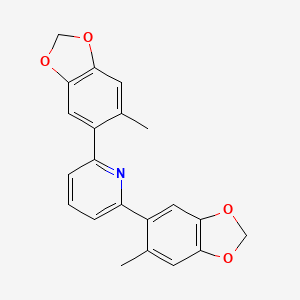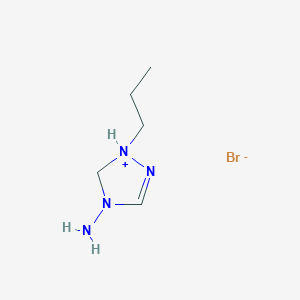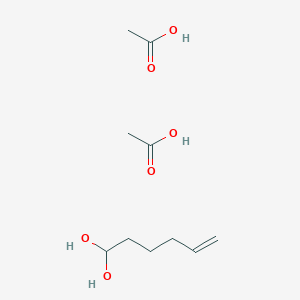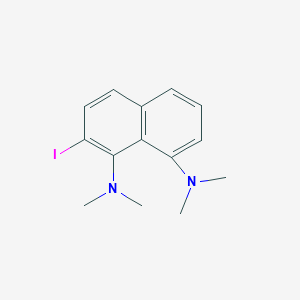
1,8-Naphthalenediamine, 2-iodo-N,N,N',N'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- is a chemical compound with the molecular formula C14H18IN2 It is a derivative of 1,8-naphthalenediamine, where two iodine atoms and four methyl groups are attached to the nitrogen atoms
Méthodes De Préparation
The synthesis of 1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- typically involves the iodination of 1,8-naphthalenediamine followed by methylation. The reaction conditions often require the use of iodine and methylating agents such as methyl iodide or dimethyl sulfate. The process can be carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound .
Analyse Des Réactions Chimiques
1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. These interactions can lead to the modulation of various biochemical pathways, including those involved in cell signaling, gene expression, and enzyme activity .
Comparaison Avec Des Composés Similaires
1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- can be compared with other similar compounds, such as:
1,8-Bis(dimethylamino)naphthalene:
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another strong base with a bicyclic structure, used in organic synthesis.
1,8-Bis(tetramethylguanidino)naphthalene: A derivative with guanidine groups, known for its strong basicity and unique reactivity.
The uniqueness of 1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- lies in its combination of iodine atoms and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
651738-66-8 |
|---|---|
Formule moléculaire |
C14H17IN2 |
Poids moléculaire |
340.20 g/mol |
Nom IUPAC |
2-iodo-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C14H17IN2/c1-16(2)12-7-5-6-10-8-9-11(15)14(13(10)12)17(3)4/h5-9H,1-4H3 |
Clé InChI |
JOTWSEMHGDSWTG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C(=C(C=C2)I)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



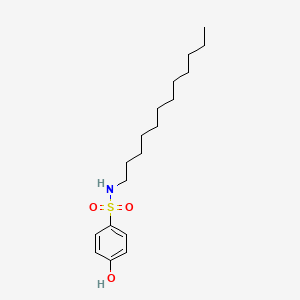
![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
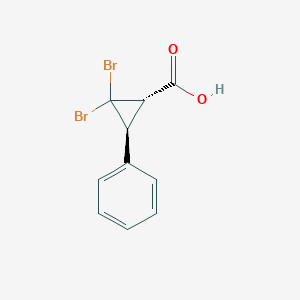
![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)
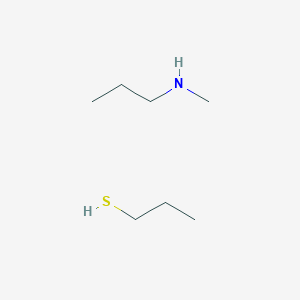

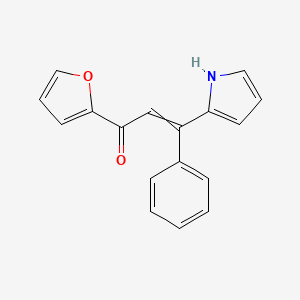

![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)

